An In-Depth Technical Guide to the Chemical Properties of 2-((2-Aminoethyl)amino)ethanol (AEEA)
An In-Depth Technical Guide to the Chemical Properties of 2-((2-Aminoethyl)amino)ethanol (AEEA)
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-((2-Aminoethyl)amino)ethanol, commonly known as Aminoethylethanolamine (AEEA). This versatile linear ethyleneamine, characterized by the presence of primary and secondary amine groups as well as a primary alcohol, exhibits a unique combination of reactivity and physical characteristics. This document details its chemical identity, physicochemical properties, reactivity profile, including its function as a chelating agent, and established laboratory protocols. The aim is to furnish researchers and professionals in drug development with the foundational knowledge required for the effective application and handling of this important chemical intermediate.
Introduction
2-((2-Aminoethyl)amino)ethanol, frequently referred to by its industrial acronym AEEA, is a key organic compound valued for its trifunctional nature.[1] Possessing primary amine, secondary amine, and primary hydroxyl functionalities, AEEA serves as a versatile building block in organic synthesis and a functional component in a wide array of industrial formulations.[2][3] Its applications range from the synthesis of surfactants, fabric softeners, and chelating agents to its use in fuel additives, corrosion inhibitors, and epoxy curing agents.[1][4][5][6][7]
For professionals in drug development and scientific research, understanding the distinct chemical behavior of AEEA is paramount. The differential reactivity of its nucleophilic sites—the primary and secondary amines and the hydroxyl group—allows for selective derivatization, making it a valuable scaffold in the synthesis of more complex molecules. This guide will elucidate the core chemical principles governing AEEA's behavior, providing the technical insights necessary for its strategic use in experimental design and chemical manufacturing.
Note on Nomenclature: The user's specified topic, 2-(2-(2-Aminoethylamino)ethylamino)ethanol, refers to a different, more complex molecule. This guide focuses on the far more common and industrially significant compound, 2-((2-Aminoethyl)amino)ethanol (CAS: 111-41-1), which is the subject of the vast majority of scientific literature under similar naming conventions.
Chemical Identity and Structure
Accurate identification is the cornerstone of chemical safety and experimental reproducibility. AEEA is unequivocally defined by the following identifiers.
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IUPAC Name: 2-[(2-Aminoethyl)amino]ethan-1-ol[3]
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Common Names: Aminoethylethanolamine (AEEA), N-(2-Hydroxyethyl)ethylenediamine[3]
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Molecular Formula: C₄H₁₂N₂O[3]
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SMILES: OCCNCCN[3]
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InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N[10]
Caption: Chemical structure of 2-((2-Aminoethyl)amino)ethanol.
Physicochemical Properties
The physical properties of AEEA dictate its handling, storage, and application conditions. It is a clear, colorless, and somewhat viscous liquid at room temperature with a characteristic mild, ammonia-like odor.[2][4][11] Its high boiling point and low vapor pressure are indicative of strong intermolecular hydrogen bonding afforded by the amine and hydroxyl groups.
Table 1: Key Physicochemical Properties of AEEA
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless, slightly viscous liquid | [2][4] |
| Odor | Mild ammoniacal | [4][11][12] |
| Melting Point | -28 °C to -38 °C | [3][10][12] |
| Boiling Point | 238 - 243 °C at 1013 hPa | [3][4][10] |
| Density | 1.024 - 1.03 g/cm³ at 20-25 °C | [3][4][13] |
| Flash Point | 132 - 144 °C | [3][4][13] |
| Vapor Pressure | <0.01 hPa (<0.01 mmHg) at 20 °C | [4][11][12] |
| Water Solubility | Completely miscible | [4][12][13] |
| logP (o/w) | -1.46 | [12][13] |
| pH | ~11.8 (111 g/L aqueous solution at 20 °C) |[9][10] |
Reactivity and Chemical Behavior
The chemistry of AEEA is dominated by the nucleophilic and basic character of its two amine groups and the nucleophilicity of its primary alcohol.
4.1 Basicity and Acid-Base Chemistry
As an ethyleneamine, AEEA is an organic base.[10] Its aqueous solutions are alkaline, with a pH of approximately 11.5-11.8 for concentrated solutions.[4][9] It readily neutralizes acids in exothermic reactions to form salts.[10] The molecule has two distinct basic centers, the primary and secondary amines, leading to two protonation equilibria and two corresponding pKa values for its conjugate acids.
-
pKa₁: ~9.82 - 10.12 (corresponds to the protonation of the primary amino group)[10][14]
-
pKa₂: ~6.83 - 7.21 (corresponds to the protonation of the secondary amino group)[10][11][14]
The causality for this difference lies in the electronic effects within the molecule. The primary amine is more basic (higher pKa) as its lone pair is more available for protonation. Once the primary amine is protonated to form an ammonium ion (-NH₃⁺), the resulting positive charge exerts an electron-withdrawing inductive effect, reducing the electron density on the secondary nitrogen and thus lowering its basicity (lower pKa).
Caption: Stepwise protonation of AEEA's amine groups.
4.2 Chelation Properties
A key feature of AEEA in materials science and drug delivery is its ability to act as a chelating agent.[1][4][15] Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. With its two nitrogen atoms and one oxygen atom, AEEA can act as a tridentate ligand, binding to a single metal ion through its lone pairs of electrons to form stable five-membered rings. This "chelate effect" results in complexes that are significantly more stable than those formed by analogous monodentate ligands.
This property is fundamental to its use in applications such as corrosion inhibition, where it sequesters metal ions that could catalyze oxidative processes, and as a building block for metal-based drugs or contrast agents.[7][15]
Caption: AEEA as a tridentate ligand forming a stable complex.
4.3 Reactivity and Stability
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Nucleophilic Reactions: Both amines and the alcohol group can act as nucleophiles. The primary amine is generally the most reactive site for reactions like acylation or alkylation due to less steric hindrance. However, reaction conditions (e.g., pH, solvent) can be tuned to favor reaction at the secondary amine or the hydroxyl group.
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Incompatibilities: AEEA is incompatible with strong oxidizing agents and strong acids due to vigorous, exothermic reactions.[10][13] It can also react with isocyanates, epoxides, anhydrides, and acid halides.[10] Contact with copper and its alloys should be avoided as amines are corrosive to them.[4]
-
Hygroscopicity: The molecule is hygroscopic, readily absorbing moisture from the atmosphere.[10][11] This necessitates storage in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen) to maintain purity.[4][16]
-
Thermal and Light Stability: While stable under normal conditions, prolonged exposure to light may cause decomposition.[13] When heated, its vapors can form explosive mixtures with air.[13] Combustion produces toxic oxides of nitrogen.[11]
Applications in Research and Industry
The trifunctional nature of AEEA makes it a valuable intermediate:
-
Surfactant Synthesis: AEEA is a precursor for amphoteric surfactants, which are used in personal care products and industrial cleaners.[12]
-
Chelating Agents: It is used to synthesize more complex chelating agents like N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[5]
-
Polymer Chemistry: It functions as an epoxy curing agent, a building block for polyamide resins, and an additive in coatings to improve adhesion.[1][2][7]
-
Drug Development: As a linker molecule, its distinct functional groups allow for the sequential attachment of different molecular fragments, a strategy used in constructing prodrugs or targeted therapeutic agents.
Safety and Handling
AEEA is a corrosive substance that requires careful handling to prevent severe injury.[4][11][16]
-
Human Health Hazards: Causes severe skin burns and eye damage, with eye contact potentially leading to irreversible injury or blindness.[4][13][16] It is a skin sensitizer and may cause allergic reactions.[13] It may also cause respiratory irritation.[9][13] The compound is classified as a reproductive toxin, suspected of damaging fertility and the unborn child.[13]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield are mandatory.[13] Work should be conducted in a well-ventilated fume hood. For aerosol or mist formation, respiratory protection is necessary.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[4] Containers should be constructed of stainless steel for high-purity applications, though carbon steel may be used if slight iron contamination is acceptable.[4] Keep containers tightly sealed under a dry inert gas blanket to prevent moisture and carbon dioxide absorption.[4][16]
Experimental Protocols
7.1 Protocol: Purification by Vacuum Distillation
This protocol is a standard method for purifying AEEA from non-volatile impurities and residual reactants from synthesis. The high boiling point necessitates distillation under reduced pressure to prevent thermal decomposition.
Rationale: Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point. Pre-treatment with a drying agent is crucial due to the hygroscopic nature of AEEA.
Methodology:
-
Drying: Place the crude AEEA in a round-bottom flask. Add a suitable drying agent, such as anhydrous sodium sulfate or pellets of potassium hydroxide (KOH), and stir for several hours or let stand overnight.
-
Expertise Note: KOH is a stronger drying agent and also removes acidic impurities, but it is more reactive. For sensitive applications, a less reactive agent followed by a high-activity desiccant like calcium hydride (CaH₂) is preferred.
-
-
Filtration: Decant or filter the AEEA away from the drying agent into a clean, dry distillation flask.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a fractionating column (e.g., Vigreux) for better separation.
-
Distillation: a. Begin slowly applying vacuum, ensuring the system is stable and there is no bumping. b. Gently heat the distillation flask using a heating mantle. c. Collect and discard any initial low-boiling fractions. d. Collect the main fraction at a constant temperature and pressure. The boiling point will depend on the applied vacuum. e. Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.
-
Storage: Transfer the purified, distilled AEEA into a clean, dry container, preferably under an inert atmosphere like nitrogen or argon, and seal tightly.
Caption: A validated workflow for the laboratory purification of AEEA.
7.2 Protocol: Purity Assessment by Nonaqueous Titration
This method is used to determine the purity of AEEA by quantifying the total basicity (primary and secondary amines).
Rationale: Amines are often weak bases in water, leading to indistinct titration endpoints. A nonaqueous solvent system, typically using a strong acid titrant like perchloric acid in a non-basic solvent like glacial acetic acid, enhances the basicity of the amines, providing a sharp, clear endpoint.
Methodology:
-
Solvent Preparation: Prepare a 0.1 N solution of perchloric acid (HClO₄) in glacial acetic acid. Standardize this solution against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh a sample of AEEA (e.g., 0.1-0.2 g) and dissolve it in a suitable volume (e.g., 50 mL) of glacial acetic acid.
-
Indicator: Add a few drops of a suitable indicator, such as crystal violet. The solution will appear violet (basic).
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid solution. The endpoint is reached when the color changes from violet to blue-green (acidic).
-
Calculation: Calculate the purity based on the volume of titrant used, its normality, the sample weight, and the stoichiometry of the reaction (AEEA has two basic nitrogens).
-
Self-Validation: The sharpness of the endpoint is a direct indicator of the suitability of the solvent system. A blank titration (titrating the solvent alone) must be performed, and its value subtracted from the sample titration volume to account for any basic impurities in the solvent.
-
Conclusion
2-((2-Aminoethyl)amino)ethanol is a cornerstone chemical intermediate whose utility is derived from its unique trifunctional structure. Its properties as a base, a nucleophile, and a potent chelating agent are well-defined and predictable. For researchers and developers, a firm grasp of its acid-base chemistry, reactivity profile, and handling requirements is essential for leveraging its synthetic potential while ensuring laboratory safety. The protocols and data presented in this guide offer a robust framework for the confident and effective use of AEEA in advanced chemical applications.
References
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Huntsman Corporation. (2008). AMINOETHYLETHANOLAMINE (AEEA) Technical Bulletin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8112, N-(2-Hydroxyethyl)ethylenediamine. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]
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Wikipedia. (n.d.). Aminoethylethanolamine. Retrieved from [Link]
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ERASM. (2017). Environmental Fact Sheet (#31) AminoEthylEthanolAmine (AEEA). Retrieved from [Link]
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Huntsman Corporation. (n.d.). aminoethylethanolamine (aeea) Storage and Handling. Retrieved from [Link]
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BASHTRADEHOUSE. (n.d.). Aminoethylethanolamine (AEEA). Retrieved from [Link]
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Alpha Chemical Co. (2023). Aminoethylethanolamine: Properties, Uses, and Benefits. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2-[(2-aminoethyl)amino]-. In NIST Chemistry WebBook. Retrieved from [Link]
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ZXCHEM UAE. (n.d.). Aminoethylethanolamine: Vital Uses in Industry. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Silver Fern Chemical. (n.d.). Aminoethyl Ethanolamine (AEEA): A Versatile Chemical for Industrial Applications. Retrieved from [Link]
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